molecular formula C9H8ClNO3 B8359952 Methyl 2-[(chlorocarbonyl)amino]benzoate

Methyl 2-[(chlorocarbonyl)amino]benzoate

Cat. No. B8359952
M. Wt: 213.62 g/mol
InChI Key: KSYLYAVGHMJQIF-UHFFFAOYSA-N
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Patent
US05618827

Procedure details

A solution of methyl anthranilate (6.0 g) in dichloromethane (50 ml) was added dropwise over 15 min to a 0° solution of phosgene (20% in toluene, 100 ml) in dichloromethane (50 ml) under a nitrogen atmosphere. After addition the resulting opaque solution was stirred at room temperature for 5 h before concentrating to dryness to give the title compound as a white solid (8.0 g), m.p. 80°-82°.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[C:12](Cl)([Cl:14])=[O:13]>ClCCl>[Cl:14][C:12]([NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([O:10][CH3:11])=[O:9])=[O:13]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the resulting opaque solution
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating to dryness

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC(=O)NC1=C(C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.